3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride
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Overview
Description
3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride is an organic compound with a unique cyclobutane ring structure. This compound is characterized by the presence of a phenyl group and two methyl groups attached to the cyclobutane ring, along with an amine group that forms a hydrochloride salt. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-phenylcyclobutanone with ammonia or an amine source, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylcyclobutan-1-amine hydrochloride: Similar structure but with one less methyl group.
1-Phenylcyclobutan-1-amine hydrochloride: Lacks the dimethyl substitution on the cyclobutane ring.
Uniqueness
3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-11(2)8-12(13,9-11)10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3;1H |
InChI Key |
YDEUZVXUHAKCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=CC=CC=C2)N)C.Cl |
Origin of Product |
United States |
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